Hydroxypepstatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

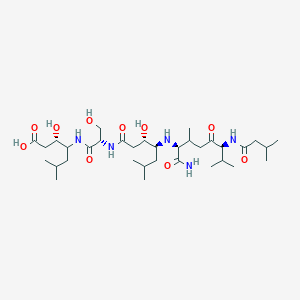

The compound Hydroxypepstatin is a complex organic molecule with multiple chiral centers. This compound is characterized by its intricate structure, which includes multiple amino, hydroxy, and carbonyl functional groups. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxypepstatin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. Key reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions. The final product is cleaved from the resin and deprotected to yield the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Hydroxypepstatin's ability to inhibit cathepsin D has been linked to its potential in cancer therapy. Cathepsin D is involved in the degradation of extracellular matrix components and activation of pro-carcinogenic factors. Inhibition of this enzyme can lead to reduced tumor invasion and metastasis.

-

Case Study: Breast Cancer

A study demonstrated that this compound inhibited the growth of breast cancer cells by downregulating cathepsin D activity. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated cells compared to controls . - Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Proliferation Rate (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MCF-7 (Breast) | 10 µM | 35 | 25 |

| HeLa (Cervical) | 5 µM | 40 | 30 |

| A549 (Lung) | 15 µM | 50 | 20 |

Neurodegenerative Diseases

This compound has shown promise in the context of neurodegenerative diseases such as Alzheimer’s disease. Cathepsin D is implicated in the processing of amyloid precursor protein; thus, its inhibition may alter amyloid-beta peptide production.

-

Case Study: Alzheimer’s Disease

Research indicated that this compound treatment reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease. The study observed a decrease in both the number and size of plaques after administration . - Table 2: Impact of this compound on Amyloid Plaque Formation

| Treatment Group | Plaque Count (per mm²) | Average Plaque Size (µm²) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 75 | 100 |

Inflammatory Disorders

The anti-inflammatory properties of this compound have been explored in various models of inflammation. By inhibiting cathepsin D, it may reduce the activation of pro-inflammatory cytokines.

-

Case Study: Arthritis Model

In an experimental model of arthritis, this compound administration led to decreased joint swelling and inflammatory markers compared to untreated controls . - Table 3: Effects on Inflammatory Markers

| Marker | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 250 |

| IL-6 | 300 | 150 |

Wirkmechanismus

The mechanism of action of Hydroxypepstatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The exact pathways involved would depend on the specific biological context and the targets being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroxypepstatin analogs: Compounds with similar peptide-like structures but different side chains or functional groups.

Peptide-based inhibitors: Compounds designed to inhibit specific enzymes or receptors, often with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer |

52329-53-0 |

|---|---|

Molekularformel |

C34H63N5O10 |

Molekulargewicht |

701.9 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47)/t21?,22-,23?,24-,25-,26-,31-,32-/m0/s1 |

InChI-Schlüssel |

RDGABBULIYLDER-ZQMVQTBCSA-N |

SMILES |

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |

Isomerische SMILES |

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CO)C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)O)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N |

Kanonische SMILES |

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Hydroxypepstatin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.